molecular formula C20H36O4 B14179850 Ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate CAS No. 919198-45-1

Ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate

Cat. No.: B14179850
CAS No.: 919198-45-1
M. Wt: 340.5 g/mol
InChI Key: OTEWRGRZAHURMM-UHFFFAOYSA-N
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Description

Ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate is a chemical compound with the molecular formula C20H36O4. It is an ester, which is a type of organic compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can be fine-tuned to achieve the desired purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer carbon chain and additional functional groups make it suitable for specialized applications in research and industry .

Properties

CAS No.

919198-45-1

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate

InChI

InChI=1S/C20H36O4/c1-4-7-9-11-12-14-17(21)16-19(22)18(20(23)24-6-3)15-13-10-8-5-2/h22H,4-16H2,1-3H3

InChI Key

OTEWRGRZAHURMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CC(=C(CCCCCC)C(=O)OCC)O

Origin of Product

United States

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